Reduced Lipophilicity vs. Positional Isomers
N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine (PubChem CID 64418237) yields a computed XLogP3 value of 2.8, whereas the 3,3-dimethyl positional isomer (CID 64467583, CAS 1339568-16-9) and the 2,6-dimethyl positional isomer (CID 16775791, CAS 1052547-73-5) each return an XLogP3 of 3.0 [1][2][3]. All three compounds share the identical molecular formula (C11H21N), molecular weight (167.29 g/mol), TPSA (12 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (1), isolating the lipophilicity difference to the positional arrangement of the geminal methyl groups on the cyclohexane ring.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | N-cyclopropyl-3,3-dimethylcyclohexan-1-amine (XLogP3 = 3.0); N-cyclopropyl-2,6-dimethylcyclohexan-1-amine (XLogP3 = 3.0) |
| Quantified Difference | ΔXLogP3 = –0.2 (target vs. both positional isomers) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.2-log-unit reduction in computed lipophilicity can translate to improved aqueous solubility and reduced non-specific protein binding, which are critical for achieving cleaner dose-response curves in biochemical and cell-based assays.
- [1] PubChem. N-cyclopropyl-4,4-dimethylcyclohexan-1-amine (CID 64418237). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64418237 View Source
- [2] PubChem. N-cyclopropyl-3,3-dimethylcyclohexan-1-amine (CID 64467583). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64467583 View Source
- [3] PubChem. N-cyclopropyl-2,6-dimethylcyclohexan-1-amine (CID 16775791). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1052547-73-5 View Source
